Home > Products > Screening Compounds P123721 > KRAS G12C inhibitor 34
KRAS G12C inhibitor 34 -

KRAS G12C inhibitor 34

Catalog Number: EVT-12549393
CAS Number:
Molecular Formula: C32H32ClN5O3
Molecular Weight: 570.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 34 is a novel compound developed to target the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. This mutation has historically been considered "undruggable," but recent advancements have led to the development of targeted covalent inhibitors that can effectively bind to the mutant protein. The compound works by selectively binding to the cysteine residue at position 12 of the KRAS protein, thereby inhibiting its activity and disrupting downstream signaling pathways that promote tumor growth.

Source and Classification

The development of KRAS G12C inhibitors, including compound 34, stems from extensive research into the structural biology of the KRAS protein and its mutations. These inhibitors are classified as covalent inhibitors, specifically designed to form irreversible bonds with the mutant form of KRAS. The primary focus has been on compounds like sotorasib (AMG 510) and adagrasib (MRTX849), which have shown efficacy in clinical settings and serve as benchmarks for newer inhibitors like compound 34 .

Synthesis Analysis

Methods and Technical Details

The synthesis of KRAS G12C inhibitor 34 involves several key steps:

  1. Design: Utilizing structure-based drug design, researchers identified critical binding sites on the KRAS protein, particularly the switch II pocket where the cysteine residue is located.
  2. Chemical Synthesis: The compound is synthesized through a series of organic reactions that typically include:
    • Formation of a quinazolinone scaffold, which serves as a core structure.
    • Introduction of reactive groups that can covalently bond with cysteine-12.
    • Optimization of substituents to enhance binding affinity and selectivity for the mutant protein.
  3. Purification and Characterization: After synthesis, the compound undergoes purification (e.g., via chromatography) and characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of KRAS G12C inhibitor 34 is characterized by a core quinazolinone framework with specific substituents designed to enhance its interaction with the KRAS protein. Key features include:

  • Covalent Binding Site: The presence of an acrylamide moiety allows for covalent bonding with cysteine-12.
  • Hydrophobic Interactions: Additional groups are strategically placed to maximize hydrophobic interactions within the switch II pocket.

Data from crystallography studies reveal that the inhibitor locks KRAS in its inactive GDP-bound state, preventing nucleotide exchange that is necessary for its activation .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism for KRAS G12C inhibitor 34 involves:

  • Covalent Bond Formation: The inhibitor reacts with cysteine-12 through a Michael addition mechanism, forming a stable thioether bond.
  • Inhibition of GTPase Activity: By binding covalently, the inhibitor effectively prevents KRAS from hydrolyzing GTP, thus inhibiting downstream signaling pathways involved in cell proliferation.

This reaction is crucial as it not only inhibits the function of KRAS but also alters its conformational dynamics, locking it in an inactive state .

Mechanism of Action

Process and Data

The mechanism by which KRAS G12C inhibitor 34 exerts its effects can be summarized as follows:

  1. Binding: The compound selectively binds to the inactive GDP-bound form of KRAS G12C at the switch II pocket.
  2. Covalent Modification: The formation of a covalent bond with cysteine-12 leads to permanent modification of the protein.
  3. Signal Disruption: This modification inhibits the intrinsic GTPase activity of KRAS, preventing it from transitioning to an active state bound to GTP.

Data from preclinical studies indicate that this mechanism effectively reduces cell proliferation in KRAS G12C mutant cancer cells while sparing normal cells, thereby minimizing potential side effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KRAS G12C inhibitor 34 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 400-500 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in aqueous solutions.
  • Stability: The compound is designed for stability under physiological conditions but may degrade under extreme pH or temperature conditions.

Analytical data suggest that these properties are optimized for effective delivery in vivo while maintaining sufficient bioavailability .

Applications

Scientific Uses

KRAS G12C inhibitor 34 has significant potential applications in oncology:

  • Targeted Therapy: It serves as a targeted therapy for patients with cancers harboring the KRAS G12C mutation, particularly non-small cell lung cancer.
  • Research Tool: Beyond therapeutic use, it can be employed in research settings to study KRAS signaling pathways and mechanisms of resistance.
  • Combination Therapies: There is ongoing investigation into combining this inhibitor with other therapeutic agents (e.g., immune checkpoint inhibitors) to enhance treatment efficacy against resistant tumors .

Properties

Product Name

KRAS G12C inhibitor 34

IUPAC Name

(4aR)-7-chloro-8-(5-methyl-1H-indazol-4-yl)-10-(2-propan-2-ylanilino)-3-prop-2-enoyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazepin-11-one

Molecular Formula

C32H32ClN5O3

Molecular Weight

570.1 g/mol

InChI

InChI=1S/C32H32ClN5O3/c1-5-27(39)37-12-13-38-20(16-37)17-41-31-29(32(38)40)26(35-24-9-7-6-8-21(24)18(2)3)14-22(30(31)33)28-19(4)10-11-25-23(28)15-34-36-25/h5-11,14-15,18,20,35H,1,12-13,16-17H2,2-4H3,(H,34,36)/t20-/m1/s1

InChI Key

SPPFMHRDAZXATL-HXUWFJFHSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OCC5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C

Isomeric SMILES

CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OC[C@H]5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.